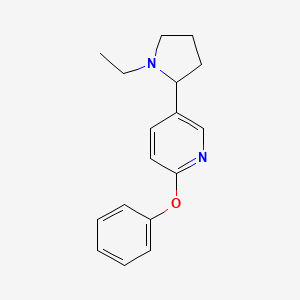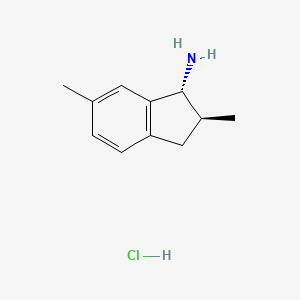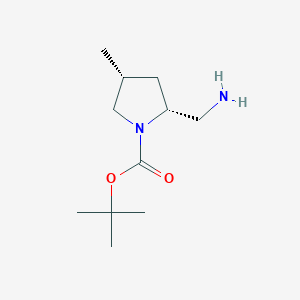
3-(2-Chloroethylamino)propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-chloroethyl)(cyano)ethylamine is an organic compound with the molecular formula C₅H₉ClN₂. It is a versatile chemical used in various fields, including pharmaceuticals, agrochemicals, and materials science. The compound is known for its reactivity due to the presence of both chloro and cyano functional groups, making it a valuable intermediate in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-chloroethyl)(cyano)ethylamine typically involves the reaction of ethanolamine with hydrogen chloride to form 2-chloroethylamine hydrochloride. This intermediate is then reacted with acrylonitrile to yield (2-chloroethyl)(cyano)ethylamine. The reaction conditions usually involve the use of organic solvents and catalysts to facilitate the process .
Industrial Production Methods
Industrial production of (2-chloroethyl)(cyano)ethylamine follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure high yield and purity. The reaction is monitored using techniques such as gas chromatography and mass spectrometry to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(2-chloroethyl)(cyano)ethylamine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines and thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: The cyano group can be reduced to form primary amines.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide and potassium thiocyanate, typically under mild conditions.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation are common methods.
Major Products
The major products formed from these reactions include substituted amines, oxides, and primary amines, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
(2-chloroethyl)(cyano)ethylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in the development of anticancer drugs.
Industry: Utilized in the production of agrochemicals and materials science
Wirkmechanismus
The mechanism of action of (2-chloroethyl)(cyano)ethylamine involves the alkylation of nucleophilic sites in biological molecules. The chloro group forms a reactive intermediate that can alkylate DNA, proteins, and other biomolecules, leading to various biological effects. This mechanism is similar to that of nitrogen mustards, which are known for their cytotoxic properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(2-chloroethyl)ethylamine
- Bis(2-chloroethyl)methylamine
- Tris(2-chloroethyl)amine
Uniqueness
(2-chloroethyl)(cyano)ethylamine is unique due to the presence of both chloro and cyano functional groups, which provide a combination of reactivity and stability. This makes it a valuable intermediate in organic synthesis, offering versatility that similar compounds may lack .
Eigenschaften
Molekularformel |
C5H9ClN2 |
|---|---|
Molekulargewicht |
132.59 g/mol |
IUPAC-Name |
3-(2-chloroethylamino)propanenitrile |
InChI |
InChI=1S/C5H9ClN2/c6-2-5-8-4-1-3-7/h8H,1-2,4-5H2 |
InChI-Schlüssel |
GJWAXEHCYPZZSE-UHFFFAOYSA-N |
Kanonische SMILES |
C(CNCCCl)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{4-bromo-2-[(methylimino)methyl]phenoxy}-N-methylpropanamide](/img/structure/B11822230.png)
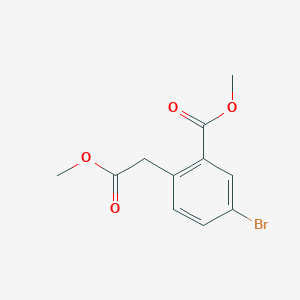
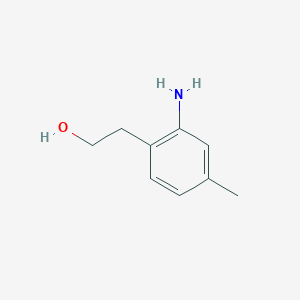


![6-bromo-2-[2-(5-methylfuran-2-yl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B11822260.png)
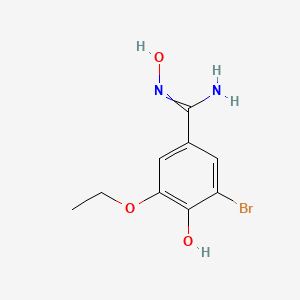

![Azanium;4-amino-3-[(4-aminophenyl)diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate](/img/structure/B11822293.png)

